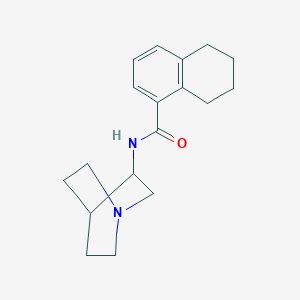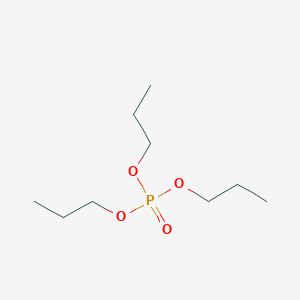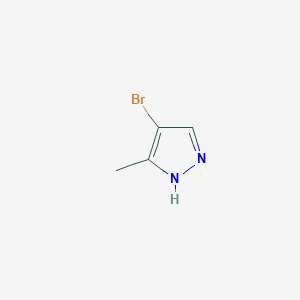
Atomic oxygen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atomic oxygen is a highly reactive form of oxygen that is found in the Earth's atmosphere and in space. It is produced by the dissociation of molecular oxygen (O2) by high-energy radiation or by chemical reactions. Atomic oxygen plays an important role in many scientific research applications, including materials science, atmospheric chemistry, and biology.
Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry and Remote Sensing
Atomic oxygen (O) is a key component in the Earth's mesosphere and lower thermosphere, playing a critical role in atmospheric chemistry. Remote sensing techniques, such as the SABER instrument on the NASA TIMED satellite, are used to measure atomic oxygen concentrations. These measurements are crucial for understanding chemical processes in these atmospheric layers (Mlynczak et al., 2013).
Electron Paramagnetic Resonance Oximetry
Atomic oxygen is fundamental to the study of electron paramagnetic resonance (EPR) oximetry. EPR is a technique for measuring oxygen levels in biological samples, both in vitro and in vivo, and has been used in applications like monitoring tumor oxygenation and measuring tissue oxygen in heart diseases (Ahmad & Kuppusamy, 2010).
Spacecraft Material Degradation
In low Earth orbit (LEO), atomic oxygen is the dominant atmospheric species and is responsible for the erosion and degradation of spacecraft materials. Studies in this area focus on developing measurement techniques for atomic oxygen concentrations and exploring materials' resistance to atomic oxygen impact (Osborne et al., 2001).
Plasma Jet Studies
Atomic oxygen formation in plasma jets, such as in atmospheric pressure plasma jets, is studied using laser spectroscopy and numerical simulations. This research provides insights into the production and destruction mechanisms of atomic oxygen in various plasma environments (Waskoenig et al., 2010).
Material Resistance to Atomic Oxygen
Research also focuses on enhancing the resistance of materials to atomic oxygen erosion, particularly for space applications. For instance, studies have investigated the grafting of silane and graphene oxide onto fibers to improve their atomic oxygen resistance (Chen et al., 2015).
Atomic Oxygen Measurement Techniques
Direct measurement techniques for atomic oxygen in the atmosphere, such as terahertz heterodyne spectroscopy, have been developed. These techniques offer more accurate measurements compared to indirect methods that rely on photochemical models (Richter et al., 2021).
Oxidation Studies
Atomic oxygen is a potent oxidant, and its reactivity in different phases, including the gas phase and condensed organic phase, has been explored. This includes understanding its role in various oxidation reactions and photochemical processes (McCulla & Jenks, 2004).
Eigenschaften
CAS-Nummer |
17778-80-2 |
|---|---|
Produktname |
Atomic oxygen |
Molekularformel |
O |
Molekulargewicht |
15.999 g/mol |
IUPAC-Name |
oxygen |
InChI |
InChI=1S/O |
InChI-Schlüssel |
QVGXLLKOCUKJST-UHFFFAOYSA-N |
SMILES |
[O] |
Kanonische SMILES |
[O] |
Synonyme |
Dioxygen, Singlet Oxygen, Singlet Singlet Dioxygen Singlet Oxygen |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



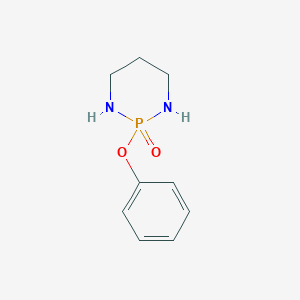
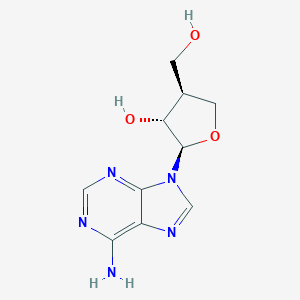

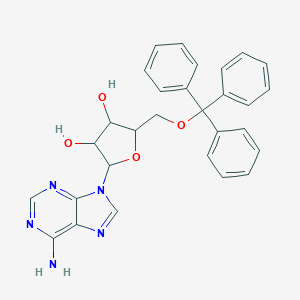
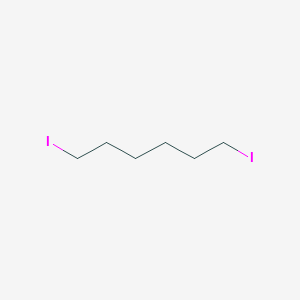
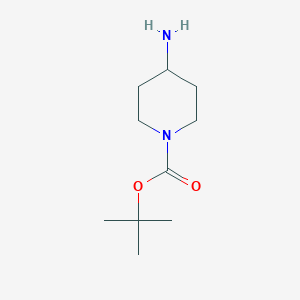
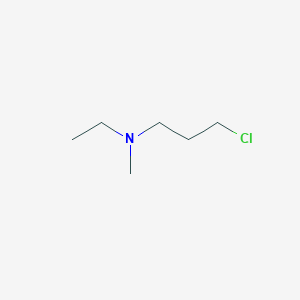
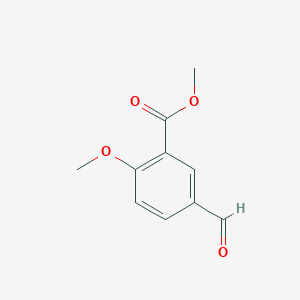
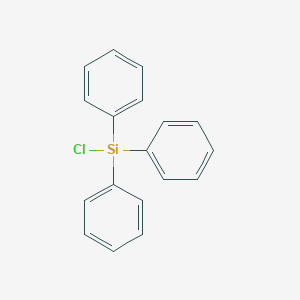
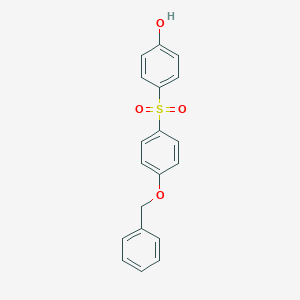
![2-[2-(2-Octoxyethoxy)ethoxy]ethanol](/img/structure/B103834.png)
